Biotin-NH-PSMA-617 is classified as a peptide-based ligand and is primarily used in the context of cancer diagnostics and therapeutics. It belongs to a broader class of compounds that target PSMA, which has gained attention for its role in prostate cancer diagnosis and treatment. The compound's design integrates biotin, allowing it to be utilized in various biochemical assays and imaging techniques due to the strong affinity of biotin for streptavidin or avidin .
The synthesis of Biotin-NH-PSMA-617 typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptide sequences. The process begins with the attachment of the initial amino acid to a resin, followed by sequential addition of protected amino acids using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. After the desired sequence is assembled, the biotin moiety is introduced through a coupling reaction.
The synthesis can be outlined as follows:
Biotin-NH-PSMA-617 features a complex structure characterized by its peptide backbone that targets PSMA, along with a biotin group that enhances its binding capabilities. The molecular formula includes specific amino acids that confer selectivity towards PSMA, while the biotin group allows for easy detection through avidin-based assays.
The detailed structure can be represented as follows:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity and purity of the synthesized compound .
Biotin-NH-PSMA-617 undergoes several key reactions that enhance its functionality:
The mechanism of action for Biotin-NH-PSMA-617 involves its specific binding to PSMA on cancer cells. Upon administration, the compound targets PSMA overexpressed on prostate cancer cells, leading to internalization into the cell. This process enhances the delivery of therapeutic agents or imaging probes directly to tumor sites.
The internalization mechanism can be summarized as follows:
Biotin-NH-PSMA-617 exhibits several notable physical and chemical properties:
These properties are critical for its application in biological systems, ensuring effective targeting and minimal off-target effects .
Biotin-NH-PSMA-617 has significant applications in both research and clinical settings:
Prostate-specific membrane antigen (PSMA), also designated as Folate Hydrolase 1 (FOLH1) or Glutamate Carboxypeptidase II (GCPII), is a type II transmembrane glycoprotein overexpressed in prostate cancer (PCa) cells—with levels increasing up to 1,000-fold in aggressive, metastatic, and castration-resistant disease compared to benign tissue [5] [7]. Structurally, PSMA functions as a zinc-dependent metalloenzyme with NAALADase activity, hydrolyzing N-acetyl-aspartyl-glutamate (NAAG) to liberate glutamate. This enzymatic role links PSMA to glutamate-regulated pathways implicated in tumor progression and neurotoxicity [5]. Its extracellular domain, which contains a distinctive substrate-binding pocket featuring a glutamate-recognition site, serves as an ideal target for molecular probes. Expression correlates strongly with advanced Gleason scores, androgen independence, and metastatic spread, solidifying its status as a premier biomarker for PCa theranostics [7] [10]. Though expressed in renal tubules, salivary glands, and ganglia, its tumor-specific overexpression enables precise targeting.
The development of PSMA-targeting ligands has centered on urea-based pharmacophores due to their high affinity and specificity for the PSMA substrate-binding site. PSMA-617 (DKFZ-PSMA-617) emerged as a benchmark ligand due to its optimized tripartite structure:
Biotin-NH-PSMA-617 represents a strategic derivative wherein a biotin molecule is covalently conjugated to PSMA-617 via an aminohexanoic acid (Ahx) linker. This modification retains the EuK binding core but replaces the radiometal chelator with biotin—a vitamin derivative with high affinity (Kd ~10⁻¹⁵ M) for avidin and streptavidin [1] [9]. The chemical structure (C₆₅H₉₇N₁₃O₁₉S, MW 1396.61 g/mol) preserves critical binding residues while introducing a versatile tag for non-radioactive applications [1] [3].
Biotin conjugation addresses two limitations of conventional radiolabeled PSMA ligands:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7